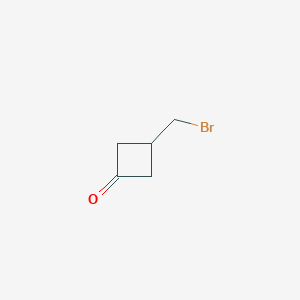

3-(Bromomethyl)cyclobutanone

概要

説明

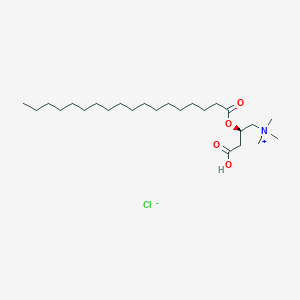

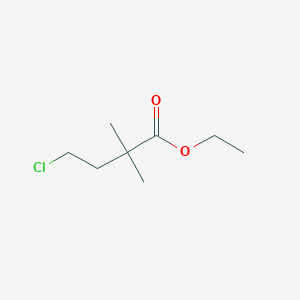

3-(Bromomethyl)cyclobutanone is a chemical compound that is a derivative of cyclobutanone with a bromomethyl group attached to the third carbon in the ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)cyclobutanone and related cyclobutanone derivatives has been explored in several studies. An efficient route to 3-substituted cyclobutanone derivatives, including 3-(bromomethyl)cyclobutanone, has been reported through a [2+2] cycloaddition reaction . Additionally, the synthesis of bromomethyl cyclobutane, which can be a precursor to 3-(Bromomethyl)cyclobutanone, has been improved to achieve higher yields and purity suitable for industrial production . Another study describes the synthesis of 3-cyclobutylpropanoic acid from bromomethyl cyclobutane, which showcases the versatility of bromomethylated cyclobutane compounds in synthesis .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 3-(Bromomethyl)cyclobutanone, the structure of related compounds has been confirmed through various methods such as NMR, MS, and elementary analysis . These techniques could similarly be applied to confirm the structure of 3-(Bromomethyl)cyclobutanone.

Chemical Reactions Analysis

The reactivity of bromomethylated cyclobutanones has been studied, showing that these compounds can undergo various chemical reactions. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide leads to different products depending on the conditions, indicating the sensitivity of these compounds to reaction conditions . The photolysis and thermolysis of related methylenecyclobutenones have also been investigated, providing insight into the potential reaction pathways and mechanisms that 3-(Bromomethyl)cyclobutanone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)cyclobutanone are not directly discussed in the provided papers. However, the properties of similar brominated cyclobutane derivatives, such as their reactivity with various reagents and the influence of solvents on their reactions, have been explored . These studies suggest that 3-(Bromomethyl)cyclobutanone would likely share some of these properties, such as sensitivity to reaction conditions and potential for various chemical transformations.

科学的研究の応用

1. Synthesis of Arylated Benzolactones

Matsuda, Shigeno, and Murakami (2008) developed a method where 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides, using palladium catalysts, to produce 4-arylmethyl-3,4-dihydrocoumarins. This process involves carbon-carbon bond cleavage and formation, demonstrating the utility of cyclobutanones in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008).

2. Development of Cyclobutanone Derivatives

Kabalka and Yao (2003) described an efficient route to 3-(hydroxymethyl)cyclobutanone acetals, showcasing the versatility of cyclobutanones in creating diverse chemical structures. This research provides insights into the synthesis of valuable intermediates like 3-methylenecyclobutanone acetal and 3-(bromomethyl)cyclobutanone (Kabalka & Yao, 2003).

3. Application in Boron Neutron Capture Therapy

In a study by Kabalka and Yao (2004), a novel boronated aminocyclobutanecarboxylic acid was synthesized, starting from 3-(bromomethyl)cyclobutanone ketal. This compound was developed for potential use in boron neutron capture therapy, indicating the medical applications of cyclobutanone derivatives (Kabalka & Yao, 2004).

4. Synthesis of Cyclic Ketones

Seebach and Beck (2003) outlined a method for producing cyclic ketones from 1,3-dithiane, including cyclobutanone. This research highlights the role of cyclobutanones in the synthesis of important organic compounds (Seebach & Beck, 2003).

5. Intermolecular Cycloaddition Reactions

Matsuo et al. (2008) reported on the intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones. This work demonstrates the importance of cyclobutanones in facilitating complex cycloaddition reactions, crucial in organic synthesis (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Safety and Hazards

3-(Bromomethyl)cyclobutanone is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

This compound is a derivative of cyclobutane, which is often used in organic synthesis

Mode of Action

Cyclobutane derivatives are known to participate in various chemical reactions, including suzuki-miyaura coupling reactions and copper hydride-catalyzed intramolecular hydroalkylation . The bromomethyl group in 3-(Bromomethyl)cyclobutanone could potentially act as a leaving group, facilitating nucleophilic substitution reactions.

Biochemical Pathways

Cyclobutane derivatives are involved in a variety of chemical reactions, suggesting that they could potentially interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.5 (iLOGP) and 0.7 (XLOGP3)

Result of Action

As a derivative of cyclobutane, it may participate in various chemical reactions, potentially leading to changes in molecular structures

Action Environment

The action of 3-(Bromomethyl)cyclobutanone can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at 2-8°C . The compound’s efficacy could also be influenced by the pH and the presence of other compounds in its environment.

特性

IUPAC Name |

3-(bromomethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXLTMWRAJRYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449146 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cyclobutanone | |

CAS RN |

463961-43-5 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 3-(Bromomethyl)cyclobutanone chosen as a starting material for the synthesis of the target boronated aminocyclobutanecarboxylic acid?

A1: 3-(Bromomethyl)cyclobutanone serves as a crucial starting point due to the presence of the bromomethyl group. This reactive functional group allows for various chemical transformations, including the introduction of the desired boronic acid moiety. The researchers ultimately utilized a synthetic strategy involving the conversion of 3-(Bromomethyl)cyclobutanone to an alkenyl intermediate (compound 7 in the paper) via a selenoxide elimination reaction. [] This alkenyl compound then serves as a platform for further modifications to ultimately yield the target boronated aminocyclobutanecarboxylic acid.

Q2: What challenges did the researchers face while using 3-(Bromomethyl)cyclobutanone in their synthesis, and how did they overcome them?

A2: The paper mentions that initial attempts to synthesize the target compound using traditional methods were unsuccessful. [] The key breakthrough arose from recognizing the compatibility of the hydantoin protecting group with the selenoxide elimination conditions required to transform 3-(Bromomethyl)cyclobutanone into the key alkenyl intermediate. This discovery enabled the researchers to develop a novel synthetic strategy that successfully yielded the desired boronated aminocyclobutanecarboxylic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)